![molecular formula C19H22BrNOS B605717 2-{[(4-bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide CAS No. 1290628-31-7](/img/structure/B605717.png)

2-{[(4-bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

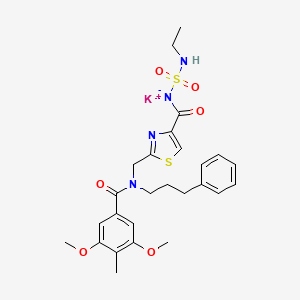

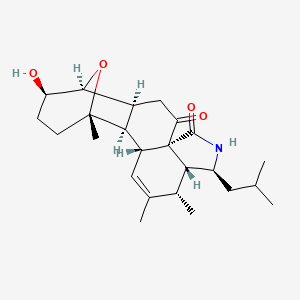

The compound “2-{[(4-bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide” is a chemical compound with the molecular formula C19H22BrNOS . It has a molecular weight of 392.4 g/mol . The IUPAC name for this compound is 2-[(4-bromophenyl)methylsulfanyl]-N-(4-butan-2-ylphenyl)acetamide .

Molecular Structure Analysis

The molecular structure of this compound can be represented by its IUPAC name, 2-[(4-bromophenyl)methylsulfanyl]-N-(4-butan-2-ylphenyl)acetamide . The InChI representation is InChI=1S/C19H22BrNOS/c1-3-14(2)16-6-10-18(11-7-16)21-19(22)13-23-12-15-4-8-17(20)9-5-15/h4-11,14H,3,12-13H2,1-2H3,(H,21,22) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 392.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 7 . The exact mass and monoisotopic mass of the compound are 391.06055 g/mol . The topological polar surface area is 54.4 Ų .Scientific Research Applications

Anxiety Research

AZ 12216052 is a positive allosteric modulator of metabotropic glutamate receptor 8 (mGluR8), and it has been used in research into the role of this receptor subtype in various processes, including anxiety . It has been shown to reduce measures of anxiety in wild-type male mice .

Neuropathic Pain Research

The compound has also been used in research related to neuropathic pain . The modulation of mGluR8 receptors could potentially influence the perception of pain, making AZ 12216052 a valuable tool in this field of research.

Parkinson’s Disease Research

In a cell-based model of Parkinson’s disease, AZ 12216052 has been shown to inhibit MPP±induced decreases in the viability of undifferentiated SH-SY5Y cells when used at concentrations ranging from 0.001 to 1 μM and in retinoic acid-differentiated SH-SY5Y cells at 0.1 and 1 μM . This suggests potential applications in neurodegenerative disorder research.

Mechanism of Action

Target of Action

AZ 12216052, also known as “2-{[(4-bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide”, is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 8 (mGluR8) . mGluR8 is a G protein-coupled receptor that plays a crucial role in the modulation of synaptic inputs to retinal ganglion cells .

Mode of Action

As a positive allosteric modulator, AZ 12216052 enhances the activity of mGluR8 . It increases the peak excitatory currents of ON-, OFF- currents in ON-OFF-ganglion cells in a light intensity-dependent manner . This modulation of mGluR8 activity by AZ 12216052 leads to changes in the signaling pathways associated with this receptor .

Biochemical Pathways

The activation of mGluR8 by AZ 12216052 affects several biochemical pathways. It modulates the synaptic inputs to retinal ganglion cells , which are part of the visual signal processing pathway. Additionally, it has been shown to reduce Dox-induced human neuroblastoma SH-SY5Y cell damage partially , suggesting a role in cell survival and differentiation pathways .

Result of Action

The activation of mGluR8 by AZ 12216052 has several cellular and molecular effects. It enhances the peak excitatory currents of ON-, OFF- currents in ON-OFF-ganglion cells . It also shows a protective effect against cell damage in human neuroblastoma SH-SY5Y cells . In vivo, it has been shown to reduce measures of anxiety in mice without affecting their velocity .

Action Environment

The action of AZ 12216052 can be influenced by various environmental factors. For instance, the intensity of light stimuli affects the enhancement of peak excitatory currents in ON-OFF-ganglion cells . .

properties

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]-N-(4-butan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrNOS/c1-3-14(2)16-6-10-18(11-7-16)21-19(22)13-23-12-15-4-8-17(20)9-5-15/h4-11,14H,3,12-13H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUYZJOTWYRWNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does AZ12216052 interact with mGluR8, and what are the downstream effects observed in the studies?

A1: AZ12216052 acts as a positive allosteric modulator of mGluR8, meaning it binds to a site distinct from the orthosteric (glutamate binding) site and enhances the receptor's activity when an agonist is present [, ]. The exact mechanism of this allosteric modulation is not fully elucidated in the provided papers.

- Modulation of nociceptive responses: In a rat model of neuropathic pain, intra-dorsal striatum administration of AZ12216052 increased the tail-flick latency, suggesting an analgesic effect [].

- Changes in neuronal activity: AZ12216052 was found to inhibit the activity of ON cells and stimulate OFF cells within the rostral ventromedial medulla (RVM) in rats with neuropathic pain, potentially contributing to the observed analgesic effects [].

Q2: How does the activity of AZ12216052 compare to other mGluR8 modulators in the context of the provided research?

A2: The studies highlight differences in the effects of AZ12216052 compared to other mGluR8 modulators:

- (S)-3,4-DCPG: This selective mGluR8 agonist consistently demonstrated more potent effects than AZ12216052 in the neuropathic pain model, both in terms of modulating nociceptive responses and influencing RVM neuronal activity [].

- VU0155041: This selective mGluR4 positive allosteric modulator did not show any significant effect on thermal nociception or RVM cell activity, indicating that AZ12216052's effects are likely mediated through mGluR8 and not mGluR4 [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone](/img/structure/B605634.png)

![(2E)-2-[7-fluoro-1-(2-methylpropyl)-2-oxoindol-3-ylidene]acetic acid](/img/structure/B605638.png)

![3-(4-(6-(3-(Dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy)-N,N-dimethylpropan-1-amine](/img/structure/B605656.png)